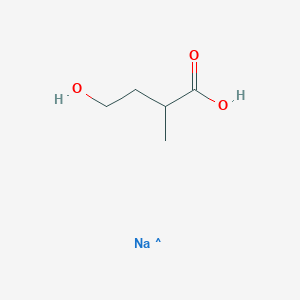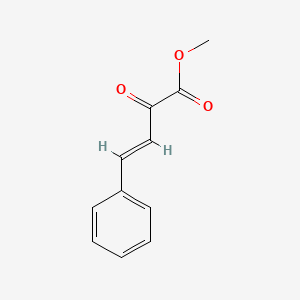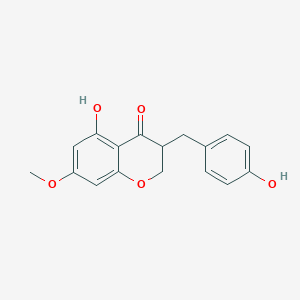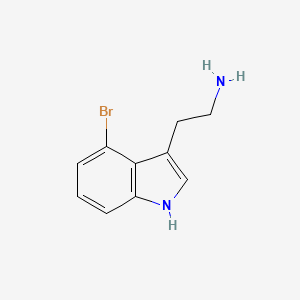
Sodium 4-hydroxy-2-methylbutanoate
Overview
Description
Sodium 4-hydroxy-2-methylbutanoate (abbreviated as SHMeMB ) is a water-soluble monomer derived from the saponification of the bio-derived monomer γ-methyl-α-methylene-γ-butyrolactone (MeMBL). It has garnered interest due to its potential applications in superabsorbent hydrogels .
Molecular Structure Analysis
The molecular formula of SHMeMB is C5H9NaO3 . Its IUPAC name is This compound . The structure consists of a butanoate backbone with a hydroxy group and a methyl group attached to specific carbon atoms .
Chemical Reactions Analysis
SHMeMB can participate in copolymerization reactions. For instance, it has been copolymerized with acrylamide (AM) in aqueous solution to create superabsorbent hydrogels. The equilibrium degree of swelling of these hydrogels varies based on the monomer ratio and crosslink density. Adjusting the comonomer composition and crosslinker content allows tunability of mechanical strength and storage properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Characteristics in Wine
A study by Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. The study focused on determining the enantiomeric distribution and sensory characteristics of this compound in wine. It was found that the concentrations in wines were considerably below the detection threshold, indicating no direct effect on fruity aroma modulation in wines (Gammacurta et al., 2018).
2. Polyelectrolyte Applications
Sumerlin et al. (2003) researched AB diblock and statistical copolymers of sodium 2-acrylamido-2-methylpropanesulfonate and sodium 3-acrylamido-3-methylbutanoate. These copolymers, synthesized via aqueous reversible addition−fragmentation chain transfer (RAFT) polymerization, displayed reversible pH-induced self-assembly due to the tunable hydrophilic/hydrophobic nature of the AMBA species (Sumerlin et al., 2003).
3. Conversion to α‐Hydroxy Acid
Dusselier et al. (2013) reported on the unique catalytic activity of soluble tin metal salts in converting tetroses into new four-carbon-backbone α‐Hydroxy acids such as methyl vinylglycolate and methyl‐4‐methoxy‐2‐hydroxybutanoate. This conversion process could stimulate practical use in new polyester plastics (Dusselier et al., 2013).
4. Formation and Decomposition of Substituted 1-Phenylpyrrolidin-2-ones
Sedlák et al. (2002) examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide. The study revealed insights into the formation and decomposition of substituted 1-phenylpyrrolidin-2-ones to substitution derivatives of sodium 4-amino-N-phenylbutanoates (Sedlák et al., 2002).
5. Responsive Hydrophobically Modified Polyelectrolytes
McCormick et al. (1992) developed hydrophobically-modified, water-soluble polyelectrolytes using acrylamide, n-decylacrylamide, and sodium 3-acrylamido-3-methylbutanoate. These terpolymers exhibited rheological behavior dependent upon their composition, indicating potential applications in various fields (McCormick et al., 1992).
Mechanism of Action
Target of Action
Sodium 4-hydroxy-2-methylbutanoate is a chemical compound that has been used in the formation of superabsorbent hydrogels . .
Mode of Action
It’s known to be a water-soluble monomer that can be copolymerized with acrylamide (AM) in aqueous solution to make superabsorbent hydrogels .
Biochemical Pathways
It’s known that the compound can be used to form superabsorbent hydrogels, which have a wide range of applications in biomedical and environmental fields .
Result of Action
The primary result of this compound’s action is the formation of superabsorbent hydrogels when it is copolymerized with acrylamide (AM) in aqueous solution . These hydrogels can swell to a large degree, depending on the monomer ratio and crosslink density .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of superabsorbent hydrogels can be affected by the pH, temperature, and ionic strength of the solution . .
properties
InChI |
InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUYRUYMWGLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107975-82-6 | |
| Record name | Butanoic acid, 4-hydroxy-2-methyl-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107975-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)






![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)

